Cas no 773793-51-4 (1H-Pyrazole-1-carboximidamide,4-nitro-)

1H-Pyrazole-1-carboximidamide,4-nitro- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-1-carboximidamide,4-nitro-
- 1H-Pyrazole-1-carboximidamide,4-nitro-(9CI)
- 773793-51-4
- 4-Nitro-1H-pyrazole-1-carboximidamide
- MFCD09751589
- 1-guanyl-4-nitropyrazole
- SCHEMBL7760014
- AKOS006329227
- 4-nitropyrazole-1-carboximidamide
- SY280756
-
- MDL: MFCD09751589
- インチ: InChI=1S/C4H5N5O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2H,(H3,5,6)
- InChIKey: GWMAVQBKDIWTPH-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NN1C(=N)N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 155.04445
- どういたいしつりょう: 155.044
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114A^2
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- PSA: 110.83
1H-Pyrazole-1-carboximidamide,4-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1186679-5g |
4-Nitropyrazole-1-carboximidamide |
773793-51-4 | 95% | 5g |
$1375 | 2024-07-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY280756-5g |
4-Nitropyrazole-1-carboximidamide |
773793-51-4 | ≥95% | 5g |
¥11875.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212035-5g |
4-Nitro-1H-pyrazole-1-carboximidamide |
773793-51-4 | 98% | 5g |
¥15437.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1186679-5g |
4-Nitropyrazole-1-carboximidamide |
773793-51-4 | 95% | 5g |
$1375 | 2025-02-28 |
1H-Pyrazole-1-carboximidamide,4-nitro- 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
1H-Pyrazole-1-carboximidamide,4-nitro-に関する追加情報
Introduction to 1H-Pyrazole-1-carboximidamide,4-nitro- (CAS No. 773793-51-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1H-Pyrazole-1-carboximidamide,4-nitro- (CAS No. 773793-51-4) represents a fascinating molecular scaffold that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This heterocyclic derivative, characterized by its nitro-substituted pyrazole core linked to a carboximidamide functional group, exhibits a unique combination of structural features that make it a promising candidate for various pharmacological applications. The nitro group, in particular, introduces a region of high reactivity and electronic influence, which can be leveraged to modulate biological activity through diverse mechanisms.
Recent advancements in the field have highlighted the potential of 1H-Pyrazole-1-carboximidamide,4-nitro- as a versatile building block for the synthesis of novel bioactive molecules. The pyrazole moiety is well-documented for its presence in numerous pharmacologically relevant compounds, including antiviral, anti-inflammatory, and anticancer agents. The incorporation of the carboximidamide group further enhances the compound's versatility, allowing for further functionalization and derivatization to tailor specific biological responses. This dual functionality has positioned 1H-Pyrazole-1-carboximidamide,4-nitro- as a key intermediate in the development of targeted therapies.
One of the most compelling aspects of this compound is its ability to engage with biological targets through multiple interaction modes. The nitro group can participate in hydrogen bonding, π-stacking interactions, and redox reactions, depending on the local environment within the binding site. This multifaceted reactivity makes 1H-Pyrazole-1-carboximidamide,4-nitro- particularly useful for designing molecules that require precise spatial and electronic tuning to achieve high affinity and selectivity. For instance, studies have demonstrated its potential in inhibiting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
In the context of drug discovery, the nitro-pyrazole scaffold has been explored for its ability to modulate enzyme activity through covalent binding or allosteric regulation. The electron-withdrawing nature of the nitro group can enhance binding interactions by stabilizing negative charges or polarizing adjacent functional groups. This property has been exploited in the development of protease inhibitors and kinase inhibitors, where precise control over reactivity is crucial for achieving therapeutic efficacy. Furthermore, the carboximidamide moiety can serve as a linker or anchor point for further chemical modifications, enabling the creation of libraries of compounds with diverse biological profiles.
Recent computational studies have also shed light on the structural properties of 1H-Pyrazole-1-carboximidamide,4-nitro-, providing insights into its conformational flexibility and binding affinity. Molecular docking simulations have identified potential binding pockets in target proteins where this compound could exert its pharmacological effects. These simulations have been complemented by experimental validations using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming the predicted interactions and confirming their biological relevance.
The therapeutic potential of 1H-Pyrazole-1-carboximidamide,4-nitro- has been further explored in preclinical models of various diseases. In particular, its anti-inflammatory properties have been investigated in models of rheumatoid arthritis and inflammatory bowel disease (IBD). The compound has shown promise in reducing pro-inflammatory cytokine production and attenuating tissue damage associated with these conditions. Additionally, preclinical studies have suggested its efficacy in inhibiting tumor growth by targeting key signaling pathways involved in cancer progression.
The synthesis of 1H-Pyrazole-1-carboximidamide,4-nitro- presents an interesting challenge due to the need to introduce both functional groups with high regioselectivity. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent advances in synthetic methodology have enabled more streamlined approaches using transition-metal catalysis or enzymatic transformations. These innovations have not only improved efficiency but also opened up new possibilities for generating derivatives with tailored properties.
The versatility of 1H-Pyrazole-1-carboximidamide,4-nitro- extends beyond its applications in drug discovery; it also serves as a valuable tool for fundamental research in chemical biology. Its unique structural features allow researchers to probe fundamental questions about molecular recognition and ligand-receptor interactions at a molecular level. By studying how this compound interacts with biological targets, scientists can gain insights into mechanisms underlying various diseases and develop more effective therapeutic strategies.
Looking ahead, the future prospects for 1H-Pyrazole-1-carboximidamide,4-nitro- are promising as new methodologies continue to emerge that enable more efficient synthesis and functionalization of heterocyclic compounds. The integration of machine learning algorithms into drug discovery pipelines has also accelerated the identification of novel derivatives with enhanced pharmacological properties. As these technologies advance further along their trajectory toward clinical translation, 1H-Pyrazole - 1 - carboximid amide , 4 - nit ro - is poised to play an increasingly important role as both an academic research tool _and_ a lead compound _for_ next-generation therapeutics . p >
773793-51-4 (1H-Pyrazole-1-carboximidamide,4-nitro-) 関連製品
- 1523106-72-0(1-(Azetidin-3-yl)imidazole-4-carboxylic acid)
- 77458-36-7(1H-Pyrazol-4-ol, 1-(4-methoxyphenyl)-)
- 861208-41-5(1,2,3-Thiadiazole, 5-bromo-4-phenyl-)
- 2305475-17-4(N-1-(1-phenylethyl)-1H-pyrazol-3-ylprop-2-enamide)
- 2138175-02-5(2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-)
- 89621-93-2(1-Heptanol, 5,5,6,6,7,7,7-heptafluoro-3-iodo-)
- 1332359-61-1(1H-Imidazole-2-carboxamide, 5-(2-mercaptoethyl)-)
- 2942-02-1(2-methyl-6-nitro-Quinoxaline)
- 1782595-55-4(1-(1-benzylpyrrolidin-2-yl)ethan-1-amine)
- 896356-47-1(N-(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methanesulfonylbenzamide)
